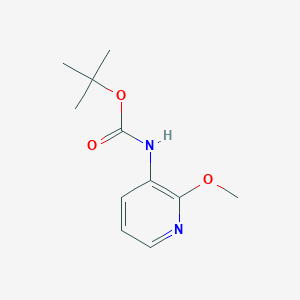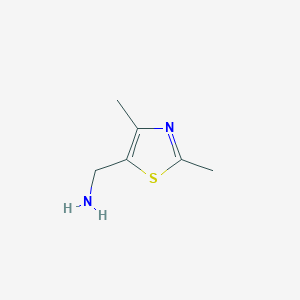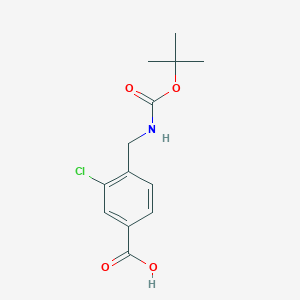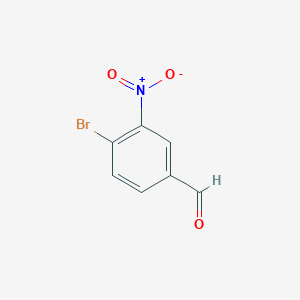![molecular formula C26H30S2Si2 B060849 3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol CAS No. 190841-58-8](/img/structure/B60849.png)
3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the binaphthyl family and is a chiral molecule. Its unique structure and properties make it an attractive candidate for various applications, including organic synthesis, catalysis, and material science.
Wirkmechanismus
The mechanism of action of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ is not fully understood. However, it is believed that its chiral structure plays a significant role in its activity. It has been shown to interact with various molecules, including metals, leading to the formation of chiral complexes. These complexes have been shown to catalyze various reactions, leading to the synthesis of chiral compounds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol.’ However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound to handle in the laboratory. Additionally, it has been shown to be stable under various conditions, making it an attractive candidate for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ for lab experiments include its unique properties, including its chiral structure and stability. Additionally, it is a safe compound to handle in the laboratory, making it an attractive candidate for various applications. The limitations of this compound include its limited solubility in some solvents, making it challenging to use in some reactions. Additionally, its high cost may limit its use in some laboratories.
Zukünftige Richtungen
There are several future directions for the research on ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol.’ These include exploring its potential applications in material science, including the synthesis of new materials with unique properties. Additionally, further research can be conducted on its mechanism of action and its potential applications in catalysis reactions. Finally, research can be conducted on the synthesis of new derivatives of this compound with improved properties.
Conclusion:
In conclusion, ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ is a unique compound with potential applications in various scientific research fields. Its chiral structure and stability make it an attractive candidate for various applications, including organic synthesis, catalysis, and material science. Further research is needed to explore its full potential and to synthesize new derivatives with improved properties.
Synthesemethoden
The synthesis of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ involves several steps. The first step is the preparation of 1,1'-binaphthalene-2,2'-dithiol by reacting 1,1'-binaphthyl with sulfur in the presence of a catalyst. The second step involves the reaction of 1,1'-binaphthalene-2,2'-dithiol with trimethylsilyl chloride in the presence of a base to produce ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol.’ This synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
The unique properties of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ make it an attractive candidate for various scientific research applications. One of the most significant applications of this compound is in organic synthesis. It has been used as a chiral ligand in asymmetric catalysis reactions, leading to the synthesis of various chiral compounds. Additionally, it has been used as a building block in the synthesis of various materials, including polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
190841-58-8 |
|---|---|
Produktname |
3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol |
Molekularformel |
C26H30S2Si2 |
Molekulargewicht |
462.8 g/mol |
IUPAC-Name |
1-(2-sulfanyl-3-trimethylsilylnaphthalen-1-yl)-3-trimethylsilylnaphthalene-2-thiol |
InChI |
InChI=1S/C26H30S2Si2/c1-29(2,3)21-15-17-11-7-9-13-19(17)23(25(21)27)24-20-14-10-8-12-18(20)16-22(26(24)28)30(4,5)6/h7-16,27-28H,1-6H3 |
InChI-Schlüssel |
NQCHTVIWYPODAH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1S)C3=C(C(=CC4=CC=CC=C43)[Si](C)(C)C)S |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1S)C3=C(C(=CC4=CC=CC=C43)[Si](C)(C)C)S |
Synonyme |
1,1-Binaphthalene-2,2-dithiol, 3,3-bis(trimethylsilyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



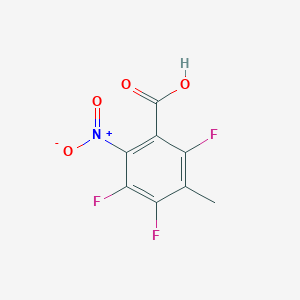
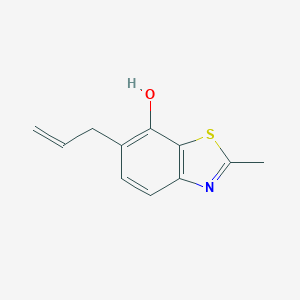
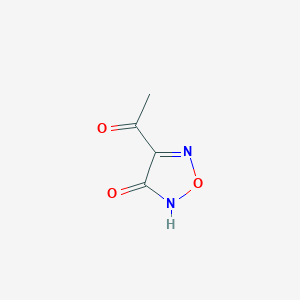
![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
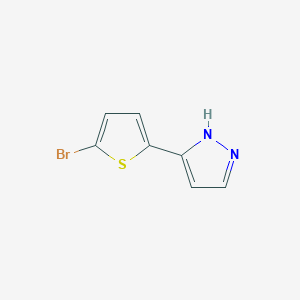
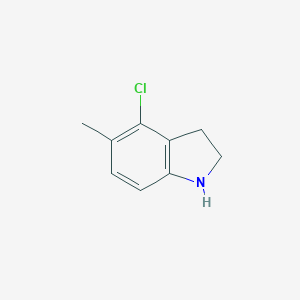

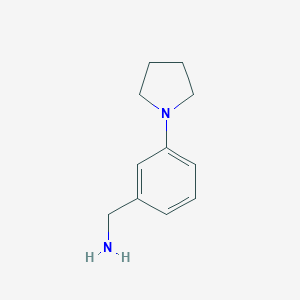
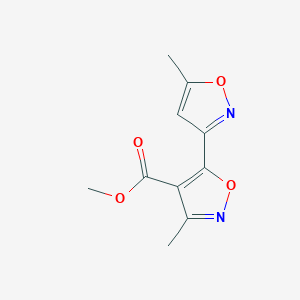
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)
